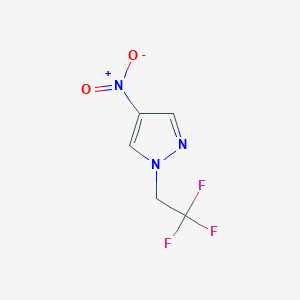

4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c6-5(7,8)3-10-2-4(1-9-10)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAZQIZFWLLKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599110 | |

| Record name | 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919278-38-9 | |

| Record name | 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal Structure Analysis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure determination of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. We will explore the journey from chemical synthesis and crystal growth to the intricacies of single-crystal X-ray diffraction, structure solution, and refinement. The insights herein are tailored for researchers, scientists, and drug development professionals who leverage structural biology to inform rational drug design.

The Strategic Importance of Fluorinated Pyrazoles in Modern Drug Discovery

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs used to treat a wide array of diseases.[1] Its metabolic stability and versatile substitution patterns make it a cornerstone of drug design.[1] The strategic introduction of fluorine-containing substituents, such as the trifluoroethyl group, has become a critical tool for optimizing drug candidates.[2][3] Fluorination can profoundly enhance key pharmacological properties, including metabolic stability, membrane permeability, and binding affinity, by altering the molecule's electronic landscape and conformation.[4]

The title compound, this compound, combines three key motifs: the stable pyrazole core, an electron-withdrawing nitro group, and a lipophilic trifluoroethyl sidechain. This unique combination makes a detailed understanding of its three-dimensional structure, intermolecular interactions, and solid-state packing essential for predicting its behavior and exploiting its therapeutic potential.

Synthesis and High-Quality Crystal Growth

The prerequisite for any crystallographic study is the availability of high-purity material and the successful growth of diffraction-quality single crystals.[5] This phase is often the most challenging yet critical step in the entire process.

Synthetic Pathway

The synthesis of N-alkylated nitropyrazoles is a well-established area of heterocyclic chemistry. A logical and efficient pathway involves the initial nitration of the parent pyrazole, followed by N-alkylation with a suitable trifluoroethylating agent. This targeted approach ensures the correct placement of the key functional groups.

Figure 1: A representative synthetic workflow for the target compound.

Protocol: Slow Evaporation Crystallization

Obtaining a single crystal suitable for diffraction requires a slow, controlled transition from a disordered state (in solution) to a highly ordered solid state. The slow evaporation technique is a reliable method for achieving this.

Causality: Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, leading to poor diffraction quality. Slow, undisturbed evaporation allows molecules to deposit onto the growing crystal face in the most energetically favorable orientation, resulting in a well-ordered, single crystal.

Step-by-Step Protocol:

-

Solvent Screening: Begin by identifying a suitable solvent. An ideal solvent will dissolve the compound moderately at room temperature. For pyrazole derivatives, ethanol, ethyl acetate, or acetone are excellent starting points.[6]

-

Solution Preparation: Prepare a clear, slightly sub-saturated solution of the purified compound in the chosen solvent at ambient temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small-volume vial. This removes any microscopic dust or particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap that is pierced with a needle or with parafilm containing a few pinholes. This restricts the rate of solvent evaporation.

-

Undisturbed Growth: Place the vial in a vibration-free location (e.g., a dedicated crystallization chamber or a quiet corner of a laboratory) and allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully harvest one using a cryo-loop and proceed immediately to mounting.[5]

Single-Crystal X-ray Diffraction: Elucidating the Atomic Blueprint

Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline material.[5][7][8] It provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions.

The Diffraction Workflow

The process follows a systematic and highly automated workflow, from data collection to the final, validated structural model.

Figure 2: A standard workflow for crystal structure determination.

Data Collection and Processing

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K).[9] This low temperature minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher-quality data. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5][8] The collected frames, containing tens of thousands of reflections, are then processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement

Structure Solution: The "phase problem" is the central challenge in crystallography. The initial atomic positions are determined using direct methods, a computational approach that finds the phases of the structure factors. Programs like SHELXT are highly effective for solving the structures of small molecules.[10]

Structure Refinement: Once an initial model is obtained, it is refined against the experimental data using a full-matrix least-squares method with a program such as SHELXL.[11][12] In this iterative process, atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Non-hydrogen atoms are refined with anisotropic displacement parameters, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.[13][14]

Structural Analysis: Insights from the Crystal

While the precise crystallographic data for the title compound requires experimental determination, we can anticipate the key structural features and present the data in a standardized format based on analyses of similar structures.[14][15][16]

Crystallographic Data Summary

The results of a crystal structure analysis are summarized in a standardized table. The values below are placeholders and serve as a template for reporting experimental results.

| Parameter | Expected Value / Format |

| Chemical Formula | C₅H₄F₃N₃O₂ |

| Formula Weight | 195.10 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Experimentally determined value |

| b (Å) | Experimentally determined value |

| c (Å) | Experimentally determined value |

| β (°) | Experimentally determined value |

| Volume (ų) | Calculated from cell parameters |

| Z (molecules/unit cell) | e.g., 4 |

| Density (calculated) | Calculated value (g/cm³) |

| R₁ [I > 2σ(I)] | Refinement statistic (e.g., < 0.05) |

| wR₂ (all data) | Refinement statistic (e.g., < 0.15) |

Molecular Conformation and Packing

The analysis will reveal the planarity of the pyrazole ring and the relative orientation of the nitro and trifluoroethyl substituents. Key torsion angles will define the molecule's preferred conformation in the solid state. The crystal packing will likely be dominated by weak intermolecular interactions, such as C–H···O and C–H···F hydrogen bonds, as well as potential π–π stacking between pyrazole rings.[14][17] Understanding these non-covalent interactions is crucial for predicting physical properties like solubility and melting point.

Conclusion

The crystal structure analysis of this compound provides the definitive atomic-level blueprint of this promising scaffold. By following robust protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain precise data on molecular geometry and intermolecular packing. This structural information is not merely an academic endpoint; it is a critical dataset that empowers drug development professionals to make informed decisions in lead optimization, enabling the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- X-ray crystallography - Wikipedia. (n.d.).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).

- Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. SBGrid Symposium 2011.

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Retrieved from [Link]

-

Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]

-

Shafiei, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Gomha, S. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Retrieved from [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (2020). Sci-Hub. Retrieved from [Link]

-

Zhang, D., et al. (2017). High Pressure Single Crystal Diffraction at PX^2. Journal of Visualized Experiments. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

-

Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Preparing a Single-Crystal X-ray Diffraction Scan. (2020). YouTube. Retrieved from [Link]

-

Jaćimović, Ž. K., et al. (2017). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 651-653. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2023). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

-

Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. (n.d.). Retrieved from [Link]

-

Toth, M., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Retrieved from [Link]

-

ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. (2011). ResearchGate. Retrieved from [Link]

-

Ahmed, I., et al. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Jaćimović, Ž. K., et al. (2017). The crystal structure of ethyl 1-(4- nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. Universität Wien. Retrieved from [Link]

-

Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sci-Hub. Fluorinated Pyrazoles: From Synthesis to Applications / Chemical Reviews, 2020 [sci-hub.st]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. researchgate.net [researchgate.net]

- 10. homepage.univie.ac.at [homepage.univie.ac.at]

- 11. journals.iucr.org [journals.iucr.org]

- 12. academic.oup.com [academic.oup.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 15. researchgate.net [researchgate.net]

- 16. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 17. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS No. 919278-38-9). This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the unique combination of a nitropyrazole core and a trifluoroethyl substituent. The nitropyrazole moiety is a well-established pharmacophore, while the trifluoroethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity. This guide offers a detailed exploration of this compound's synthesis, spectral characteristics, and potential utility, providing a valuable resource for scientists working with this and related chemical entities.

Introduction: The Scientific Rationale

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] Its aromatic nature and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for creating molecules with a wide range of biological activities.[2] The introduction of a nitro group at the 4-position of the pyrazole ring significantly influences its electronic properties, enhancing its potential for various chemical transformations and biological interactions. Nitropyrazoles are known for their applications in diverse fields, including medicine and as energetic materials.[3]

The incorporation of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group at the N1 position, is a common strategy in modern drug design. The trifluoromethyl group is known to favorably modulate key drug-like properties, including metabolic stability, lipophilicity, and membrane permeability.[4] The combination of the 4-nitropyrazole scaffold with the 2,2,2-trifluoroethyl moiety in the target molecule thus presents a compound with a high potential for novel pharmacological applications. This guide aims to provide a detailed understanding of its fundamental chemical and physical characteristics.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 4-nitro-1H-pyrazole with a suitable trifluoroethylating agent. The N-H bond of the pyrazole ring is sufficiently acidic to be deprotonated by a suitable base, forming a pyrazolide anion that can then act as a nucleophile.

Proposed Synthetic Pathway

The most direct route involves the reaction of 4-nitro-1H-pyrazole with 2,2,2-trifluoroethyl iodide or a similar electrophile in the presence of a base. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the N-alkylation of pyrazoles. Optimization of reaction conditions may be necessary to achieve the highest yields.

-

Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.2-1.5 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: To the stirred suspension, add 2,2,2-trifluoroethyl iodide (1.1 eq) dropwise. The reaction mixture is then heated to a temperature between 50-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following sections detail the known and predicted properties of this compound.

General Properties

| Property | Value | Source/Method |

| CAS Number | 919278-38-9 | [5] |

| Molecular Formula | C₅H₄F₃N₃O₂ | Calculated |

| Molecular Weight | 195.09 g/mol | Calculated |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar nitro group, the aromatic pyrazole ring, and the lipophilic trifluoroethyl group. Based on the properties of the parent compound, 4-nitro-1H-pyrazole, which exhibits limited solubility in water but is more soluble in organic solvents, a similar trend is expected for the title compound.[3] The presence of the trifluoroethyl group is likely to decrease its solubility in water while enhancing its solubility in less polar organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic trifluoroethyl group and pyrazole ring dominate. |

| Methanol, Ethanol | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |

| Acetone, Ethyl Acetate | Soluble | Good polarity match for dipole-dipole interactions. |

| Dichloromethane, Chloroform | Soluble | The trifluoroethyl group enhances solubility in halogenated solvents. |

| Hexanes, Toluene | Sparingly soluble | The polarity of the nitro group limits solubility in non-polar solvents. |

Spectroscopic Data

NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The expected chemical shifts in ¹H and ¹³C NMR are discussed below.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the pyrazole ring will appear as singlets, with their chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons of the trifluoroethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring atoms and functional groups.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a triplet, due to coupling with the adjacent methylene protons.

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:

-

N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[2]

-

C-F Stretching: Strong absorption bands corresponding to the C-F stretching of the trifluoroethyl group will be present, typically in the range of 1100-1000 cm⁻¹.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations from the pyrazole core will be observed in the 1600-1400 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely governed by the electron-deficient nature of the pyrazole ring due to the nitro group. This makes the ring susceptible to nucleophilic attack under certain conditions. The nitro group itself can be a site for chemical modification, such as reduction to an amino group, which opens up avenues for further functionalization.

Chemical Reactivity

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a key intermediate for the synthesis of a diverse range of derivatives, as the resulting amino group can be further modified.

-

Nucleophilic Aromatic Substitution: While the pyrazole ring is generally electron-rich, the presence of the strong electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution, although this is less common than in six-membered aromatic systems.

Applications in Drug Discovery and Agrochemicals

The structural motifs present in this compound are of significant interest in the development of new bioactive compounds.

-

Medicinal Chemistry: Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[6][7] The introduction of a trifluoroethyl group can enhance the potency and pharmacokinetic profile of these compounds. The this compound scaffold serves as a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications.

-

Agrochemicals: Pyrazole-containing compounds are also prominent in the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[8] The specific combination of the nitropyrazole and trifluoroethyl groups may lead to the discovery of new and effective crop protection agents.

Experimental Workflows and Data Visualization

To facilitate the practical application of the information presented in this guide, the following workflows and visualizations are provided.

Workflow for Physicochemical Characterization

Caption: A typical workflow for the physicochemical characterization of the title compound.

Conclusion

This compound is a synthetically accessible and highly functionalized molecule with significant potential in the fields of drug discovery and materials science. Its unique combination of a nitropyrazole core and a trifluoroethyl substituent imparts a desirable set of physicochemical properties. This guide has provided a comprehensive overview of its synthesis, spectral characteristics, and potential applications, serving as a foundational resource for researchers and scientists. Further experimental investigation into the biological activities of this compound and its derivatives is warranted and is expected to unveil novel therapeutic and industrial applications.

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

- A Review on Pyrazole chemical entity and Biological Activity. (2015). International Journal of Pharma Sciences and Research.

- Pyrazole compounds for controlling invertebrate pests. (n.d.). Google Patents.

-

Pyrazole compounds for controlling invertebrate pests. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).

- Synthesis of Dihydropyrano[2,3-c]pyrazoles with Trifluoroethanol as a Reusable Promoting Medium. (2018). Taylor & Francis Online.

- On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. (2022). MDPI.

- Process for the production of pyrazoles. (n.d.). Google Patents.

- The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry.

- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI.

- Current status of pyrazole and its biological activities. (2014). PMC.

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Springer.

Sources

- 1. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. 1006433-24-4|this compound-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 919278-38-9|this compound|BLD Pharm [bldpharm.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole compounds for controlling invertebrate pests - Patent WO-2012076704-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and degradation of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

An In-Depth Technical Guide to the Stability and Degradation of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Introduction

In the landscape of pharmaceutical and agrochemical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, this compound (CAS 919278-38-9) emerges as a molecule of significant interest. Its structure, combining a stable nitropyrazole core with a strongly electron-withdrawing trifluoroethyl group, suggests a unique profile of reactivity and stability. Understanding this profile is not merely an academic exercise; it is a critical regulatory and scientific requirement for the development of safe, effective, and stable end-products.

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and investigate the stability and degradation of this specific pyrazole derivative. As direct, extensive public data on this compound is limited, this document synthesizes established chemical principles from related structures—nitropyrazoles, fluorinated heterocycles, and nitroaromatic compounds—to build a predictive model of its degradation behavior. We will delve into the intrinsic stability conferred by its unique moieties, propose scientifically grounded degradation pathways, and provide detailed, actionable protocols for empirical validation through forced degradation studies, as mandated by international guidelines such as ICH Q1A.[1]

Chapter 1: Molecular Profile and Intrinsic Stability

The stability of an active pharmaceutical ingredient (API) is fundamentally governed by its molecular structure. The subject molecule, this compound, possesses distinct functional groups that collectively determine its resilience to chemical change.

Physicochemical Properties

| Property | Value |

| CAS Number | 919278-38-9[2] |

| Molecular Formula | C₅H₄F₃N₃O₂ |

| Molecular Weight | 195.10 g/mol |

| Structure | See Figure 1 |

Structural Analysis of Stability

-

The Pyrazole Core : Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This aromatic system endows the molecule with considerable intrinsic stability.[3][4] Unlike more reactive heterocycles, the pyrazole ring is generally resistant to oxidation and hydrolysis.[3] The N1-substituted nitrogen is typically unreactive towards electrophiles, while the N2 nitrogen's lone pair contributes to its basicity.[4]

-

The 4-Nitro Group : The nitro group (-NO₂) at the C4 position is a powerful electron-withdrawing group. This deactivates the pyrazole ring towards electrophilic substitution but can make it more susceptible to nucleophilic attack, although such reactions on an electron-rich pyrazole ring are generally difficult. The primary stability concern associated with the nitro group is its potential for reduction to nitroso, hydroxylamino, or amino functionalities, particularly under reductive or photolytic stress conditions.[5]

-

The 1-(2,2,2-trifluoroethyl) Group : The trifluoroethyl substituent at the N1 position is arguably the most significant modulator of the molecule's properties. The three fluorine atoms exert a powerful negative inductive effect (-I), withdrawing electron density from the pyrazole ring. This effect further enhances the ring's overall stability by reducing its susceptibility to oxidative degradation. The carbon-fluorine (C-F) bond is exceptionally strong, making the trifluoroethyl moiety itself highly resistant to thermal and chemical cleavage.[6] However, its presence can influence the reactivity of adjacent bonds.

Collectively, these features suggest a molecule with high intrinsic thermal and oxidative stability, but with potential liabilities at the nitro group, particularly under photolytic and specific hydrolytic conditions.

Caption: Chemical structure of this compound.

Chapter 2: Predicted Degradation Pathways

Forced degradation studies are designed to intentionally degrade a sample to identify likely degradation products and establish degradation pathways.[1][7] Based on the chemistry of the molecule's constituent parts, we can predict the most probable degradation routes.

Hydrolytic Degradation

Hydrolysis involves the reaction of the molecule with water, often catalyzed by acid or base. The pyrazole ring itself is generally stable to hydrolysis.[3] However, pyrazole ester derivatives have been shown to degrade in aqueous buffers.[8][9] While our target molecule is not an ester, extreme pH conditions could potentially promote degradation.

-

Acidic Conditions (e.g., 0.1 M HCl): The molecule is expected to be largely stable. Protonation would likely occur at the N2 nitrogen, but this is unlikely to lead to ring cleavage under typical forced degradation conditions.

-

Basic Conditions (e.g., 0.1 M NaOH): The molecule is predicted to have greater susceptibility under strong basic conditions. While speculative, a potential pathway could involve nucleophilic attack, although the specific site is not immediately obvious without experimental data.

-

Neutral Conditions (Water): The compound is expected to be highly stable in neutral aqueous solutions at ambient and moderately elevated temperatures.

Oxidative Degradation

Oxidation is a common degradation pathway, typically investigated using hydrogen peroxide (H₂O₂).

-

Mechanism: The electron-deficient nature of the pyrazole ring, enhanced by both the nitro and trifluoroethyl groups, should make it highly resistant to oxidation. The most likely site of minor oxidative attack, if any, would be potential N-oxidation at the N2 position to form an N-oxide, a known metabolic pathway for some nitrogen heterocycles.

Photodegradation

Photostability is a critical parameter, as many nitroaromatic compounds are known to be light-sensitive.[10]

-

Mechanism: Upon exposure to UV light (e.g., as per ICH Q1B guidelines), the most probable degradation pathway involves the nitro group. This can proceed via two main routes:

-

Nitro Group Reduction: Photoreduction of the nitro group to a nitroso derivative is a classic pathway. This can be followed by further reactions.

-

Denitration/Substitution: In some cases, photolytic cleavage of the C-NO₂ bond can occur, leading to substitution by a hydroxyl group if conducted in an aqueous medium.

-

The trifluralin herbicide, which contains a dinitro-trifluoromethyl-aniline structure, undergoes photodegradation involving both N-dealkylation and cyclization.[10] While the pyrazole core is different, this suggests that complex photoreactions are possible for related structures.

Caption: Predicted major photodegradation pathways for the target molecule.

Thermal Degradation

Thermal stress testing reveals the molecule's stability at elevated temperatures.

-

Mechanism: Nitropyrazoles are often developed as energetic materials and can have high thermal stability.[3][11] The decomposition temperature for many nitropyrazole derivatives is well above 200°C.[12] The primary points of thermal failure would likely be the C-NO₂ or N-CH₂ bonds before the highly stable pyrazole ring or C-F bonds are compromised. Computational studies on similar fluorinated compounds show that thermal degradation can be a complex process involving radical intermediates.[13][14][15] Significant degradation is not expected under typical pharmaceutical stress conditions (e.g., 80-100°C) but may occur at much higher temperatures.

Chapter 3: Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradation products.

| Analytical Technique | Primary Use | Advantages | Disadvantages |

| RP-HPLC with UV/DAD | Primary stability-indicating assay; quantification of parent and known impurities. | Widely available, robust, excellent quantitation. | May not resolve all co-eluting peaks; limited identification power. |

| LC-MS/MS | Identification and structural elucidation of unknown degradants; high sensitivity. | High specificity and sensitivity; provides molecular weight and fragmentation data. | More complex instrumentation; matrix effects can impact quantification. |

| GC-MS | Analysis of volatile or thermally stable degradants. | Excellent separation for volatile compounds; extensive libraries for identification.[16] | Requires volatile or derivatized analytes; potential for on-column degradation. |

| NMR Spectroscopy | Definitive structural elucidation of isolated degradants. | Provides unambiguous structural information. | Requires pure, isolated samples and significant quantity; low throughput. |

For a comprehensive investigation, a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photodiode Array (PDA) detector for method development and quantification, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) for peak identification and purity assessment, is the recommended strategy.[16][17]

Chapter 4: Experimental Protocols for Forced Degradation

The following protocols are designed as a starting point for a comprehensive forced degradation study, consistent with ICH guidelines.[1] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is challenged without generating secondary or tertiary degradants that would not be seen under normal storage conditions.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. 919278-38-9|this compound|BLD Pharm [bldpharm.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biomedres.us [biomedres.us]

- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Time evolution and competing pathways in photodegradation of trifluralin and three of its major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Computational study of the thermal degradation of perfluoroalkyl ether carboxylic acids - American Chemical Society [acs.digitellinc.com]

- 14. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. pharmtech.com [pharmtech.com]

A Quantum Chemical Investigation of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a molecule of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, and the strategic inclusion of nitro and trifluoroethyl groups can profoundly modulate their electronic, structural, and pharmacokinetic properties.[1][2][3][4] This document details a complete computational workflow using Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational frequencies, electronic structure, and reactivity profile. We will explore the causality behind methodological choices, from the selection of functionals and basis sets to the specific analyses performed, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. The insights derived from these calculations are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions, thereby providing a rational basis for its application in drug design and development.[5][6][7]

Introduction: The Rationale for Computational Scrutiny

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-obesity agents.[3][4][8][9] Its versatility stems from its aromatic nature and the presence of two adjacent nitrogen atoms that can act as hydrogen bond donors and acceptors. The subject of this guide, this compound, is functionalized with two key electron-withdrawing groups that are expected to significantly influence its chemical behavior.

-

The 4-nitro Group: This group is a strong electron-withdrawing moiety that can increase the acidity of the pyrazole ring, influence its reactivity, and serve as a critical hydrogen bond acceptor in ligand-receptor interactions.

-

The 1-(2,2,2-trifluoroethyl) Group: The trifluoromethyl substituent is widely used in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[2]

Understanding the interplay of these substituents and their collective impact on the molecule's three-dimensional structure and electronic landscape is paramount for predicting its behavior in a biological system. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective lens to probe these properties at the sub-molecular level.[10][11][12] DFT allows us to compute a molecule's electronic structure and derive properties that govern its reactivity and interactions, providing invaluable guidance for lead optimization and mechanism-of-action studies.[5][11]

Computational Methodology: A Validated Workflow

The protocol described herein represents a robust, self-validating system for the quantum chemical characterization of organic molecules. Each step builds upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.

Molecular Modeling and Software

The initial 3D structure of this compound is constructed using a molecular builder such as GaussView 6.[13][14] All subsequent quantum chemical calculations are performed using a comprehensive software package like Gaussian 16.[15][16]

Theoretical Framework: The Choice of DFT Functional and Basis Set

Density Functional Theory (DFT) is the chosen quantum mechanical method due to its excellent balance of computational efficiency and accuracy for systems of this size.[10][11][12]

-

Functional Selection: We employ the B3LYP hybrid functional. This functional, which incorporates a portion of exact Hartree-Fock exchange, has a long track record of providing reliable results for the geometries and electronic properties of a wide range of organic molecules.[12][17]

-

Basis Set Selection: The 6-311++G(d,p) basis set is selected.[18] This choice is deliberate:

-

6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons involved in chemical bonding.

-

++: Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs and for modeling non-covalent interactions, which are central to drug-receptor binding.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing the bonding in cyclic systems and in molecules with electronegative atoms like oxygen, nitrogen, and fluorine.[18][19]

-

Experimental Protocol: Step-by-Step Calculations

-

Geometry Optimization:

-

Objective: To find the molecule's most stable three-dimensional conformation, corresponding to a minimum on the potential energy surface.[12]

-

Procedure: An unconstrained geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The calculation is considered converged when the forces on the atoms and the displacement for the next geometry step fall below the default thresholds defined in the Gaussian software.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) spectrum.

-

Procedure: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The absence of imaginary frequencies confirms a true minimum.[20][21] The results provide the vibrational modes, their frequencies, and their IR intensities, which can be compared with experimental data.[22][23]

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Objective: To identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and to determine the HOMO-LUMO energy gap. These orbitals are key to understanding chemical reactivity.[24][25]

-

Procedure: The energies and spatial distributions of the HOMO and LUMO are extracted from the converged optimization calculation. The HOMO-LUMO gap (ΔE) is calculated as E_LUMO - E_HOMO.[26][27]

-

-

Molecular Electrostatic Potential (MEP) Analysis:

-

Objective: To visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. This is a powerful tool for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.[28][29][30]

-

Procedure: The MEP is calculated and mapped onto the molecule's total electron density surface (at an isovalue of 0.002 a.u.).[31] A color spectrum is used, typically with red indicating regions of most negative potential (electron-rich) and blue indicating regions of most positive potential (electron-poor).[29]

-

Computational Workflow Visualization

Caption: The overall computational workflow from initial structure building to final data analysis.

Analysis and Interpretation of Results

This section discusses the expected outcomes from the calculations and their chemical significance.

Optimized Molecular Geometry

The geometry optimization will yield the most stable 3D arrangement of the atoms. Key parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared to experimental data if available, or to values from similar known structures. The planarity of the pyrazole ring and the orientation of the nitro and trifluoroethyl substituents are of particular interest.

Table 1: Predicted Geometrical Parameters (Hypothetical Data)

| Parameter | Description | Value |

|---|---|---|

| N1-N2 | Pyrazole N-N bond length | 1.35 Å |

| C4-N(nitro) | Bond to nitro group | 1.46 Å |

| N1-C(ethyl) | Bond to trifluoroethyl group | 1.48 Å |

| C3-C4-C5-N1 | Pyrazole ring dihedral angle | ~0.0° |

| C4-N-O(nitro) | Nitro group bond angle | ~118.0° |

Vibrational Analysis

The frequency calculation will produce a list of vibrational modes. The absence of any imaginary (negative) frequencies confirms the optimized structure is a true local minimum. The calculated IR spectrum will show characteristic peaks corresponding to functional groups, such as N-O stretching from the nitro group (~1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), C-F stretching from the trifluoroethyl group (~1350-1120 cm⁻¹), and C=C/C=N stretching from the pyrazole ring.

Electronic Properties and Reactivity

The FMO and MEP analyses provide complementary insights into the molecule's electronic behavior.

-

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[24] For this molecule, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO will likely have significant contributions from the electron-withdrawing nitro group.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability.[26] A large gap implies high stability and low reactivity, as more energy is required to excite an electron. The strong electron-withdrawing groups on this pyrazole are expected to result in a relatively large HOMO-LUMO gap, suggesting good chemical stability.

-

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual map of the molecule's charge distribution.[31]

-

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this molecule, the most negative potential is expected to be localized on the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding or interactions with electrophiles.[29][30]

-

Positive Regions (Blue): These electron-poor areas are susceptible to nucleophilic attack. Positive potential will likely be found around the hydrogen atoms of the pyrazole ring and the trifluoroethyl group.

-

Table 2: Predicted Electronic Properties (Hypothetical Data)

| Property | Description | Value |

|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -8.5 eV |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -3.2 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | Measure of molecular polarity | 4.5 Debye |

| V_min (MEP) | Most negative potential (on Nitro Oxygens) | -35 kcal/mol |

Implications for Drug Development

The synthesis of these computational results provides a powerful predictive model for the molecule's role in a drug discovery context.

Caption: Logical relationship between computational outputs and their application in drug design.

-

Binding Interactions: The MEP analysis clearly identifies the nitro group's oxygen atoms as potent hydrogen bond acceptors. This information is critical for docking studies and for designing analogues that can form specific, high-affinity interactions with a target protein.[5][28]

-

Chemical Stability: The large predicted HOMO-LUMO gap suggests the molecule is electronically stable, which is a desirable property for a drug candidate as it often correlates with lower non-specific reactivity and better metabolic stability.

-

Lead Optimization: This computational profile serves as a baseline. By systematically modifying the substituents in silico (e.g., changing the position of the nitro group, altering the alkyl chain), researchers can predict how these changes will affect the electronic properties and reactivity, allowing for a more rational and efficient approach to lead optimization.[5][10]

Conclusion

The quantum chemical analysis of this compound through a validated DFT-based workflow provides deep and actionable insights into its fundamental properties. By calculating the optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential, we can construct a detailed profile of the molecule's structure, stability, and reactivity. This theoretical data is not merely academic; it forms a critical predictive foundation that can guide medicinal chemists in the rational design and development of novel therapeutics, accelerating the journey from molecular concept to clinical candidate.

References

-

Density Functional Theory (DFT) in Drug Discovery - dockdynamics In-Silico Lab. (2022, September 11). Available from: [Link]

-

Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. Available from: [Link]

-

Wang, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central. Available from: [Link]

-

Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. Available from: [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]

-

Intro to Gaussian for Beginners. Scribd. Available from: [Link]

-

A Brief Review on Importance of DFT In Drug Design. (2019, February 26). Crimson Publishers. Available from: [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]

-

2.02: LFT and Frontier Molecular Orbital Theory. (2020, March 19). Chemistry LibreTexts. Available from: [Link]

-

Application of molecular electrostatic potentials in drug design. (2014). ResearchGate. Available from: [Link]

-

Computational Modeling of Molecular Vibrations. Available from: [Link]

-

Computational analysis of molecular vibrational spectra. UC Research Repository. Available from: [Link]

-

Q-Chem 5.0 User's Manual: Vibrational Analysis. Available from: [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2025, May 15). YouTube. Available from: [Link]

-

GAUSSIAN 09W TUTORIAL. Barrett Research Group. Available from: [Link]

-

Ishiyama, T., & Morita, A. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Review of Physical Chemistry. Available from: [Link]

-

Molecular Electrostatic Potential (MEP). Available from: [Link]

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. CORE. Available from: [Link]

-

Pogorelov, T. V. (2013). Quantum Chemistry with Gaussian using GaussView. University of Illinois. Available from: [Link]

-

frontier molecular orbital analysis. (2020, April 18). YouTube. Available from: [Link]

-

HOMO and LUMO. Wikipedia. Available from: [Link]

-

GaussView 6 Tutorial 1: Building Molecules. (2018, July 25). YouTube. Available from: [Link]

-

Syntheses, Solution Behavior, and Computational Bond Length Analyses of Trifluoromethyl and Perfluoroethyl Cuprate. OSTI.GOV. Available from: [Link]

-

Molecular electrostatic potential (MEP) analysis of five compounds 1a, 1c, 1e, 1i, and 1n. ResearchGate. Available from: [Link]

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023, January 1). YouTube. Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Siiskonen, A., et al. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. ResearchGate. Available from: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2019). PubMed Central. Available from: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). PubMed Central. Available from: [Link]

-

Syntheses, solution behavior, and computational bond length analyses of trifluoromethyl and perfluoroethyl cuprate salts. OSTI.GOV. Available from: [Link]

-

Experimental and theoretical structure and vibrational analysis of ethyl trifluoroacetate, CF 3 CO 2 CH 2 CH 3. Sci-Hub. Available from: [Link]

-

Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Available from: [Link]

-

QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021, December 8). CUNY Academic Works. Available from: [Link]

-

Experimental and theoretical studies of the vibrations and structure of 2,2,2-trifluoroethyl trifluoroacetate, CF3CO2CH2CF3. (2025, August 8). ResearchGate. Available from: [Link]

-

Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. (2022). Taylor & Francis Online. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Available from: [Link]

-

How to choose a functional and basis set for your DFT calculation. (2024, July 21). YouTube. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available from: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

Which Basis Set and Functional to use when? (2023, January 10). Reddit. Available from: [Link]

-

Basis set (chemistry). Wikipedia. Available from: [Link]

-

Basis set and methods for organic molecules. (2024, January 19). ResearchGate. Available from: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. dockdynamics.com [dockdynamics.com]

- 6. mdpi.com [mdpi.com]

- 7. eurasianjournals.com [eurasianjournals.com]

- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 10. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 11. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. scribd.com [scribd.com]

- 16. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 17. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Computational Modeling of Molecular Vibrations [server.ccl.net]

- 21. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 22. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. ossila.com [ossila.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 27. m.youtube.com [m.youtube.com]

- 28. chemrxiv.org [chemrxiv.org]

- 29. chemrxiv.org [chemrxiv.org]

- 30. researchgate.net [researchgate.net]

- 31. MEP [cup.uni-muenchen.de]

An In-Depth Technical Guide to the Biological Activity Screening of Novel Nitropyrazole Derivatives

Abstract

Nitropyrazoles, a unique class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The incorporation of a nitro group onto the pyrazole scaffold profoundly influences the molecule's electronic properties, often enhancing its therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic screening of novel nitropyrazole derivatives. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for a cascade of primary and secondary assays, and explore the mechanistic underpinnings of their observed biological effects. This document is structured to empower researchers with the knowledge to efficiently navigate the multifaceted process of identifying and characterizing the therapeutic promise of this important class of molecules.

Introduction: The Therapeutic Potential of Nitropyrazoles

Pyrazole derivatives have long been a cornerstone in the development of pharmaceuticals, with applications ranging from anti-inflammatory agents to anticancer therapies.[1] The introduction of a nitro functional group can dramatically alter the physicochemical properties of the pyrazole ring, impacting its reactivity, lipophilicity, and ability to interact with biological targets. Nitropyrazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3][4][5] This guide will provide a structured approach to systematically evaluate these potential activities in novel nitropyrazole derivatives.

Synthesis of Novel Nitropyrazole Derivatives: A Foundational Step

The journey of biological activity screening begins with the synthesis of the novel nitropyrazole derivatives. A variety of synthetic routes can be employed, and the choice of method often depends on the desired substitution pattern on the pyrazole ring. A common and efficient method is the direct nitration of a pyrazole precursor.[6]

General Synthesis Protocol: One-Pot, Two-Step Nitration of Pyrazole

This protocol outlines a widely used method for the synthesis of 4-nitropyrazole from pyrazole.[6]

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (98%)

-

Fuming Sulfuric Acid (20%)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to pyrazole with constant stirring to form pyrazole sulfate.

-

Prepare the nitrating agent by carefully mixing fuming nitric acid and fuming sulfuric acid.

-

Slowly add the nitrating agent to the pyrazole sulfate solution via a dropping funnel, maintaining the reaction temperature at a controlled level (e.g., 50°C).

-

Allow the reaction to proceed for a specified time (e.g., 1.5 hours) with continuous stirring.

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

-

The precipitated 4-nitropyrazole can then be collected by filtration, washed with cold water, and dried.

Note: This is a generalized protocol. The specific molar ratios, reaction times, and temperatures should be optimized for each novel derivative.[6]

A Hierarchical Approach to Biological Activity Screening

A systematic and hierarchical screening strategy is crucial for efficiently identifying the most promising biological activities of novel nitropyrazole derivatives. This approach involves a series of primary screens to identify initial "hits," followed by more detailed secondary and mechanistic assays to validate and characterize these hits.

Caption: Hierarchical workflow for screening novel nitropyrazole derivatives.

Antimicrobial Activity Screening

Many heterocyclic compounds, including pyrazole derivatives, exhibit significant antimicrobial properties. The nitro group can enhance this activity.[7] A primary screen against a panel of clinically relevant bacteria and fungi is the first step in evaluating the antimicrobial potential of novel nitropyrazole derivatives.

Primary Antimicrobial Screen: Broth Microdilution Method

The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Materials:

-

96-well microtiter plates

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Novel nitropyrazole derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the nitropyrazole derivatives in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microbial suspension (typically adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microbe with standard antibiotic), a negative control (microbe with no compound), and a sterility control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Secondary Antimicrobial Screen: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

For compounds that show a good MIC, determining the MBC or MFC is the next logical step to understand if the compound is microbistatic or microbicidal.

Procedure:

-

Following the MIC determination, take an aliquot from the wells that showed no visible growth.

-

Spread the aliquot onto an appropriate agar medium.

-

Incubate the agar plates under suitable conditions.

-

The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Anticancer Activity Screening

The pyrazole scaffold is present in several approved anticancer drugs, and nitropyrazole derivatives have shown promising cytotoxic activity against various cancer cell lines.[4][5][8][9]

Primary Anticancer Screen: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the nitropyrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of a Hypothetical Nitropyrazole Derivative (NPZ-1)

| Cell Line | IC50 (µM) of NPZ-1 |

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 22.5 |

| HCT116 (Colon) | 18.9 |

Secondary Anticancer Screens

For compounds with significant cytotoxic activity, further assays are necessary to elucidate the mechanism of action.

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

-

Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining can determine if the compound induces programmed cell death.

Anti-inflammatory and Enzyme Inhibitory Activity Screening

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[10] The nitro group can modulate this activity.[11] Additionally, nitropyrazoles have been shown to inhibit other enzymes, such as nitric oxide synthase.[12]

Primary Screen: Enzyme Inhibition Assays

A primary screen against key enzymes involved in inflammation and other disease pathways can reveal the enzyme inhibitory potential of novel nitropyrazole derivatives.

Example: COX-2 Inhibition Assay (Fluorometric)

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Assay buffer

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

In the wells of a 96-well plate, add the assay buffer, COX-2 enzyme, and the nitropyrazole derivative at various concentrations.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.

-

Measure the fluorescence kinetically over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

Caption: General principle of an enzyme inhibition assay.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic biological activity screening of novel nitropyrazole derivatives. The journey from synthesis to a potential drug candidate is long and requires a meticulous, multi-faceted approach. The protocols outlined here represent the initial steps in this process. Promising "hit" compounds identified through these screens will require further extensive characterization, including determination of their mechanism of action, in vivo efficacy studies, and toxicological profiling. The versatility of the nitropyrazole scaffold suggests that continued exploration in this area will undoubtedly lead to the discovery of new and valuable therapeutic agents.

References

-

Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4252. [Link]

-

Wurzenberger, M. H., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials, 16(18), 6219. [Link]

-

ResearchGate. (2020). Review on synthesis of nitropyrazoles. Retrieved from [Link]

-

Chemistry of Heterocyclic Compounds. (2016). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Retrieved from [Link]

-

Plech, T., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][13][14]triazin-7(6H). Molecules, 26(18), 5643. [Link]

-

Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 21(4), 343-349. [Link]

-

Southan, G. J., et al. (1996). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. British Journal of Pharmacology, 117(4), 619-632. [Link]

-

Shivaji, M. H., et al. (2013). Anti oxidant and Anti-Inflammatory Inflammatory activities of novel pyrazole deriva novel pyrazole derivatives. International Journal of Current Research, 5(1), 133-136. [Link]

-

SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

-

Pharmacognosy Reviews. (2014). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

Bekhit, A. A., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 253-263. [Link]

-

ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

-

Molecules. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Page loading... [guidechem.com]

- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. ijnrd.org [ijnrd.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journalcra.com [journalcra.com]

- 12. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Silico Prediction of ADMET Properties for Trifluoroethyl-pyrazoles: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of trifluoroethyl-pyrazole derivatives. As a privileged scaffold in medicinal chemistry, pyrazoles are frequently functionalized with trifluoroethyl groups to enhance metabolic stability and target affinity.[1][2] However, these modifications can also significantly alter their pharmacokinetic and toxicological profiles. Early and accurate prediction of ADMET properties is therefore critical to de-risk drug discovery programs and prioritize candidates with favorable developability profiles.[3][4][5][6] This guide details a scientifically rigorous, field-proven workflow for leveraging computational models to forecast the ADMET liabilities of this important chemical class. We will delve into the causality behind methodological choices, from descriptor calculation and model selection to the interpretation of predictive data, ensuring a self-validating and robust computational assessment.

Introduction: The Imperative of Early ADMET Profiling for Trifluoroethyl-pyrazoles

The journey of a drug candidate from discovery to market is fraught with a high rate of attrition, with a significant percentage of failures attributed to unfavorable ADMET properties.[3][5] The introduction of the trifluoroethyl moiety to a pyrazole core, while often beneficial for potency and metabolic stability, can introduce specific ADMET challenges.[1] These may include altered solubility, potential for hERG channel inhibition, and unique metabolic pathways.[7][8] Therefore, a proactive in silico ADMET assessment is not merely a screening step but a foundational component of a successful drug design strategy for this chemical series.[4][9]

This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a practical and in-depth understanding of how to implement a robust in silico ADMET prediction workflow specifically tailored for trifluoroethyl-pyrazoles.

The Computational Workflow: A Step-by-Step Guide

A robust in silico ADMET prediction workflow is a multi-step process that requires careful consideration at each stage. The following sections outline a validated protocol for assessing trifluoroethyl-pyrazole derivatives.

Molecular Preparation and Descriptor Calculation

The accuracy of any in silico model is fundamentally dependent on the quality of the input data. Therefore, the initial step involves meticulous preparation of the 2D and 3D structures of the trifluoroethyl-pyrazole molecules.

Experimental Protocol: